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Compound of Interest

Compound Name: 4-lodobutyl Pivalate

Cat. No.: B1600598

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-
iodobutyl pivalate (CAS No. 82131-05-3), a bifunctional molecule incorporating a sterically
hindered pivalate ester and a primary alkyl iodide. While experimentally acquired spectra for
this specific compound are not readily available in public databases[1], this document serves
as a predictive guide for researchers, scientists, and drug development professionals. By
leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared
(IR) spectroscopy, and mass spectrometry (MS), we can confidently anticipate the key spectral
features of this compound. This guide will detail the predicted spectra and explain the
underlying chemical principles, offering a robust framework for the identification and
characterization of 4-iodobutyl pivalate and related structures.

Molecular Structure and Spectroscopic Overview

4-lodobutyl pivalate possesses a uniqgue combination of functional groups that give rise to a
distinct spectroscopic fingerprint. The pivalate group, with its bulky tert-butyl moiety, and the
iodo-functionalized butyl chain are the primary determinants of its spectral characteristics.
Understanding the influence of each component is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 4-iodobutyl pivalate, both *H and 3C NMR will provide unambiguous evidence
for its structure.
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'H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four
unique proton environments in the molecule. The chemical shifts are influenced by the
electronegativity of adjacent atoms (oxygen and iodine) and the number of neighboring
protons.

Table 1: Predicted *H NMR Chemical Shifts and Splitting Patterns for 4-lodobutyl Pivalate (in
CDCls)
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Predicted Coupling
Signal Protons Chemical Multiplicity Constant (J, Rationale
Shift (ppm) Hz)

The nine
equivalent
protons of the
tert-butyl
group are
shielded and

show no

a (CH3)sC- ~1.20 Singlet (s) -

coupling,
resulting in a

sharp singlet.

These
protons are
deshielded by
the adjacent
ester oxygen
b -O-CHz- ~4.05 Triplet (t) ~6.5 and are split
into a triplet
by the two
neighboring
protons on

carbon c.
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These
methylene
protons are
coupled to
the protons
Cc -CHa- ~1.85 Multiplet (m) - on.both
adjacent
methylene
groups (b and
d), resulting
in a complex

multiplet.

The protons
on the carbon
bearing the
iodine atom
are
deshielded by
the

d -CHz-1 ~3.20 Triplet (t) ~7.0 electronegati
ve iodine and
are split into
a triplet by
the two
neighboring
protons on

carbon c.[2]

The downfield shift of the methylene protons adjacent to the ester oxygen (b) and the iodine
atom (d) is a key diagnostic feature. The integration of these signals should correspond to a
9:2:2:2 ratio, confirming the relative number of protons in each environment.

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum is expected to display six distinct signals, one for
each unique carbon environment in the molecule. The chemical shifts are indicative of the
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hybridization and the electronic environment of each carbon atom.

Table 2: Predicted 3C NMR Chemical Shifts for 4-lodobutyl Pivalate (in CDCIs)

Signal Carbon

Predicted Chemical
Shift (ppm)

Rationale

~178

The carbonyl carbon
of the ester is highly
deshielded and
appears significantly
downfield.[3]

2 (CH3)sC-

The quaternary

carbon of the tert-butyl

group.

3 (CH3)sC-

The three equivalent
methyl carbons of the

tert-butyl group.

4 -O-CHz-

The carbon atom
bonded to the ester

oxygen is deshielded.

5 -CHz2-

A typical chemical
shift for an sp3
hybridized methylene
carbon in an alkyl

chain.

6 -CHa-l

The carbon atom
bonded to the iodine
atom is significantly
shielded due to the
"heavy atom effect" of
iodine.[4]
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The presence of the carbonyl carbon at the low-field end of the spectrum and the upfield shift
of the carbon attached to iodine are characteristic features that aid in the definitive identification
of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of 4-iodobutyl pivalate will be dominated by strong absorptions
corresponding to the ester functional group.

Table 3: Predicted IR Absorption Frequencies for 4-lodobutyl Pivalate
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Wavenumber

(cm™)

Intensity

Functional
Group

Vibrational
Mode

Rationale

~2970-2870

Strong

C-H (sp®)

Stretching

Characteristic of
the alkyl portions
of the molecule.

~1730

Very Strong

C=0 (Ester)

Stretching

This is a highly
characteristic
and intense
absorption for a
saturated ester

carbonyl group.

[5]

~1280

Strong

C-O (Ester)

Stretching

(asymmetric)

Part of the "Rule
of Three" for
esters, this
strong band is
due to the C-O
bond adjacent to

the carbonyl.[5]

~1150

Strong

C-O (Ester)

Stretching

(symmetric)

The second
strong C-O
stretching band,
also
characteristic of

the ester group.

[5]

~550

Medium

Stretching

The carbon-
iodine bond
vibration is
expected in the
far-infrared

region.
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The most prominent feature will be the intense carbonyl stretch around 1730 cm~?, which is a
hallmark of the ester functionality. The presence of the two strong C-O stretching bands further
confirms the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and structure. For 4-iodobutyl
pivalate, electron ionization (El) would likely lead to extensive fragmentation.

Predicted Fragmentation Pathway:

The molecular ion peak ([M]*) at m/z 284.03 is expected, though it may be weak due to the
lability of the C-1 bond and the ester group. Key fragmentation pathways would include:

e Loss of the iodine atom: A prominent peak at m/z 157 ([M-I]*) corresponding to the butyl
pivalate cation.

o Alpha-cleavage of the ester:
o Formation of the pivaloyl cation, (CHs)sC-CO*, at m/z 85.

o Formation of the tert-butyl cation, (CHs3)sC™*, at m/z 57, which is often a very stable and
abundant fragment.

» Cleavage of the butyl chain: Fragmentation of the butyl group can also occur.

m/z = 284 - OCaHsle
\> [CsHsO]* -Co [CaHs]*
m/z = 85 m/z =57

Click to download full resolution via product page

[CoH1702]*
/‘I'V m/z = 157
[ [CoH17102]* ]

Caption: Predicted major fragmentation pathways for 4-iodobutyl pivalate in EI-MS.
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Experimental Protocols

For researchers seeking to acquire experimental data, the following general protocols are
recommended.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 4-iodobutyl pivalate in ~0.6 mL of
deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

e Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e Processing: Process the free induction decay (FID) with an exponential multiplication (line
broadening of 0.3 Hz for *H) and Fourier transform. Phase and baseline correct the spectra.
Calibrate the *H spectrum to the TMS signal at 0.00 ppm and the 3C spectrum to the CDCls
solvent peak at 77.16 ppm.[6]

IR Spectroscopy Protocol

o Sample Preparation: As 4-iodobutyl pivalate is expected to be a liquid at room temperature,
a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride
(NaCl) or potassium bromide (KBr) plates.

e Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer,
typically by co-adding 16 or 32 scans at a resolution of 4 cm~1.

e Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry Protocol

o Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a
gas chromatograph (GC-MS).

« lonization: Use electron ionization (El) at 70 eV.
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e Analysis: Acquire the mass spectrum over a mass range of m/z 40-350.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic
features of 4-iodobutyl pivalate. The detailed analysis of the expected NMR, IR, and MS data,
grounded in fundamental spectroscopic principles and data from related compounds, offers a
valuable resource for the unambiguous identification and characterization of this molecule.
Researchers working with 4-iodobutyl pivalate can use this guide to anticipate spectral
outcomes and to aid in the interpretation of experimentally acquired data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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